CDK4 vs. CDK6 Selectivity: A 140-Fold Window for Isolating G1-S Checkpoint Biology
When compared to the established clinical inhibitor Palbociclib, which maintains a relatively balanced CDK4/6 inhibition ratio (IC50: 11 nM vs. 16 nM; ~1.4-fold selectivity) , the target compound demonstrates a pronounced preference for CDK4. Biochemical inhibition constants (Ki) reveal a stark kinetic selectivity margin: CDK4 Ki = 2 nM versus CDK6 Ki = 279 nM [1]. This constitutes an approximately 140-fold intra-family selectivity advantage over CDK6, starkly contrasting with the pan-CDK4/6 profile of Ribociclib (IC50: 10 nM vs. 39 nM; ~4-fold) [2]. The divergent inhibition signature renders this pyridazinone derivative superior for functional genomics studies specifically probing CDK4-associated transcription or kinase-independent functions.
| Evidence Dimension | CDK4 vs. CDK6 Biochemical Inhibition |
|---|---|
| Target Compound Data | CDK4 Ki = 2 nM; CDK6 Ki = 279 nM |
| Comparator Or Baseline | Palbociclib: CDK4 IC50 = 11 nM, CDK6 IC50 = 16 nM. Ribociclib: CDK4 IC50 = 10 nM, CDK6 IC50 = 39 nM. |
| Quantified Difference | Target selectivity ratio (CDK6/CDK4 Ki) ≈ 140. Palbociclib ratio (IC50) ≈ 1.4. Ribociclib ratio (IC50) ≈ 4. |
| Conditions | Target Ki via 32P-ATP incorporation assay (unknown kinase origin) [1]. Comparators via standard IC50 kinase assays. |
Why This Matters
Enables selective pharmacological dissection of CDK4-specific biology without the confounding cytostatic effects of CDK6 inhibition, a limitation of approved clinical CDK4/6 inhibitors.
- [1] BindingDB. BDBM50453718 (CHEMBL5287062). Affinity Data: Ki = 2 nM (CDK4), Ki = 279 nM (CDK6). View Source
- [2] PMC Table 2. Ribociclib IC50 values: CDK4 = 13 ± 1.3 nM, CDK6 = 71 ± 14.1 nM. View Source
